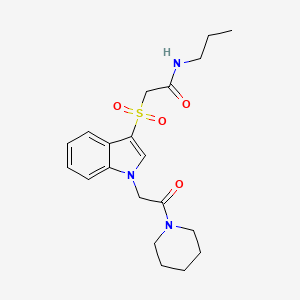
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain an indole group, a sulfonyl group, and a piperidine ring, which are common motifs in many biologically active compounds . The presence of these groups could suggest potential biological activity, but without specific studies, it’s hard to predict the exact properties of this compound.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an indole ring, a sulfonyl group, and a piperidine ring. These groups are likely to influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the piperidine ring. The sulfonyl group could potentially undergo substitution reactions, while the piperidine ring could participate in reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could increase its polarity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Antibacterial Activity
Compounds bearing piperidine and acetamide derivatives have been synthesized and evaluated for their antibacterial potentials. For instance, derivatives with azinane and 1,3,4-oxadiazole heterocyclic cores demonstrated moderate to significant antibacterial activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The synthesis of these derivatives involves consecutive reactions starting from ethyl piperidin-4-carboxylate, leading to molecules with potential as growth inhibitors of Gram-negative bacterial strains (Iqbal et al., 2017). Similarly, another study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to significant antibacterial activity, indicating the therapeutic potential of such structures (Khalid et al., 2016).
Anticancer Activity
The development of anticancer agents also leverages the chemical space around piperidine and acetamide structures. A notable study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were evaluated as anticancer agents. These compounds showed promising IC50 values against various cancer cell lines, highlighting their potential as therapeutic agents against cancer (Rehman et al., 2018).
Alzheimer's Disease Treatment
The synthesis of new heterocyclic derivatives incorporating piperidine and oxadiazole structures aimed at developing drug candidates for Alzheimer's disease has been reported. These compounds were synthesized to evaluate their enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease therapy. The study highlights the versatile utility of these molecular frameworks in addressing complex neurological conditions (Rehman et al., 2018).
Enzyme Inhibition
Sulfonamide derivatives bearing the piperidine nucleus were synthesized and evaluated for their activity against cholinesterase enzymes. These studies are significant in the context of treating diseases like Alzheimer's, where enzyme inhibition forms a part of the therapeutic strategy. The derivatives exhibited talented activity, emphasizing the relevance of these structures in developing enzyme inhibitors (Khalid).
Safety And Hazards
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies to determine its activity against specific biological targets, as well as in vivo studies to assess its efficacy and safety .
properties
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-2-10-21-19(24)15-28(26,27)18-13-23(17-9-5-4-8-16(17)18)14-20(25)22-11-6-3-7-12-22/h4-5,8-9,13H,2-3,6-7,10-12,14-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDPFOHSAZTNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


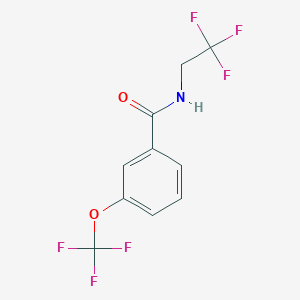

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2795590.png)
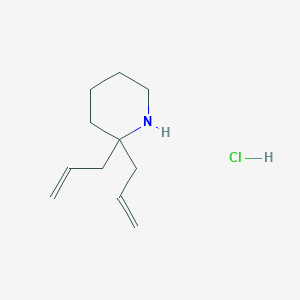
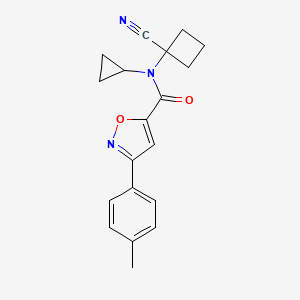

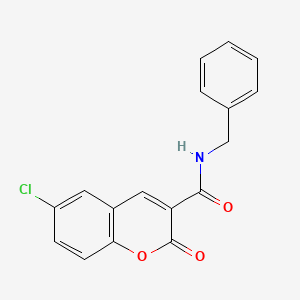
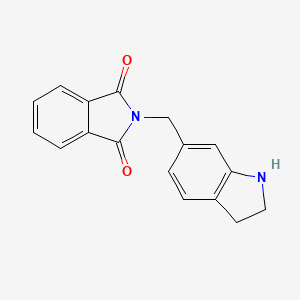
![Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2795600.png)
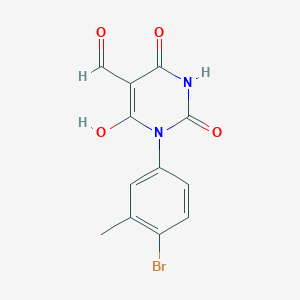
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2795604.png)
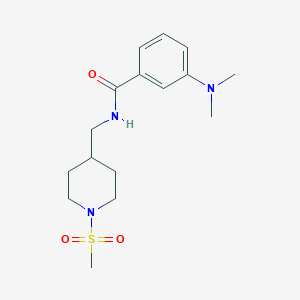
![7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2795606.png)